1-Naphthaleneacetaldehyde

Description

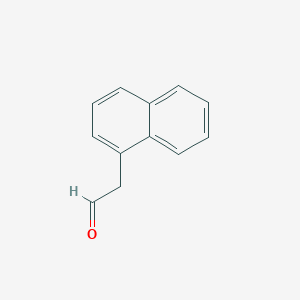

1-Naphthaleneacetaldehyde (systematic name: (1-naphthyl)acetaldehyde) is an aromatic aldehyde derived from naphthalene, featuring an aldehyde group (-CHO) attached to a two-carbon chain linked to the naphthalene ring. Its synthesis typically involves the reaction of α-chloromethylnaphthalene with hexamethylenetetramine in 50% acetic acid, yielding a product with notable lachrymatory and vesicant properties . The compound is used in organic synthesis for derivatives such as imidazoles and hydrazones, but its handling requires stringent safety measures due to its irritant effects .

Nomenclature for this compound follows IUPAC conjunctive rules, where the aldehyde group is separated from the naphthalene ring by a methylene chain, leading to the alternative name this compound .

Properties

IUPAC Name |

2-naphthalen-1-ylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHAJZURXPPHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502943 | |

| Record name | (Naphthalen-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25735-31-3, 43017-75-0 | |

| Record name | (Naphthalen-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Naphthaleneacetaldehyde can be synthesized through several methods. One common synthetic route involves the reduction of 1-naphthaldehyde using diisobutylaluminium hydride in toluene at ambient temperature . Another method includes the oxidation of 1-naphthylmethanol using oxidizing agents like chromium trioxide or potassium permanganate . Industrial production methods often involve these reactions due to their efficiency and yield.

Chemical Reactions Analysis

1-Naphthaleneacetaldehyde undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the 1-position, which is the most reactive site.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, and reducing agents like sodium borohydride and lithium aluminium hydride. Major products formed from these reactions include 1-naphthaleneacetic acid and 1-naphthylmethanol.

Scientific Research Applications

1-Naphthaleneacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthaleneacetaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Naphthaleneacetic Acid (NAA)

Structure : NAA replaces the aldehyde group of 1-Naphthaleneacetaldehyde with a carboxylic acid (-COOH).

Synthesis : Produced via oxidation of this compound or via Arndt-Eistert reactions using diazoacetyl intermediates .

Properties :

- Solubility : Low in water (0.1–0.2 g/L) but highly soluble in organic solvents.

- Vapor Pressure : 0.3 mmHg at 25°C, higher than its salts/esters .

Applications : Widely used as a plant growth regulator (e.g., fruit thinning in apples and pears) .

Toxicity : Classified as acutely toxic (oral LD₅₀: 1,000–2,000 mg/kg in rats) and a severe eye irritant .

1-Naphthylacetamide

Structure: The aldehyde group is replaced by an acetamide (-CONH₂). Synthesis: Derived from 1-Naphthaleneacetic acid via ammonolysis or enzymatic conversion. Properties:

Ethyl 1-Naphthylacetate and Methyl 1-Naphthaleneacetate

Structure : Ester derivatives of NAA, with ethyl/methyl groups replacing the acidic hydrogen.

Synthesis : Prepared via esterification of NAA or via modified Arndt-Eistert reactions .

Properties :

1-Methylnaphthalene

Structure : A naphthalene derivative with a methyl (-CH₃) substituent instead of the aldehyde chain.

Properties :

- Boiling Point : 244.7°C .

- Toxicity : Classified as a mild respiratory irritant; less reactive than aldehyde/acid derivatives .

Applications : Solvent in industrial processes and reference standard in fuel analysis.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Vapor Pressure (mmHg) |

|---|---|---|---|---|

| This compound | C₁₂H₁₀O | 170.21 | Low | Not reported |

| 1-Naphthaleneacetic Acid | C₁₂H₁₀O₂ | 186.21 | 0.1–0.2 g/L | 0.3 |

| 1-Naphthylacetamide | C₁₂H₁₁NO | 185.23 | Insoluble | Negligible |

| Methyl 1-Naphthaleneacetate | C₁₃H₁₂O₂ | 200.23 | Insoluble | <0.1 |

Table 2: Toxicity and Regulatory Status

Key Research Findings

- Synthetic Utility : this compound’s reactivity in forming imidazole derivatives highlights its role in pharmaceutical intermediates .

- Regulatory Gaps : Analytical standards for NAA salts (e.g., potassium, sodium) are pending submission to the EPA National Pesticide Repository, indicating a need for expanded safety data .

Biological Activity

1-Naphthaleneacetaldehyde, also known as 2-(naphthalen-1-yl)acetaldehyde, is an organic compound with the molecular formula . It is a derivative of naphthalene and has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthalene ring structure attached to an acetaldehyde group. This structure is significant as it influences the compound's reactivity and biological interactions. The compound's properties include:

- Molecular Weight : 182.21 g/mol

- Boiling Point : Approximately 230°C

- Solubility : Soluble in organic solvents like ethanol and ether but less soluble in water.

Anticancer Properties

Research indicates that naphthalene derivatives, including this compound, exhibit anticancer activity. A study highlighted the synthesis of naphthalene-substituted triazole spirodienones, which showed promising anticancer effects by inducing apoptosis in breast cancer cell lines (MDA-MB-231) and suppressing tumor growth in vivo .

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | Not specified | Induces apoptosis, cell cycle arrest |

| Naphthalene-substituted triazole | MDA-MB-231 | <20 | Cell cycle arrest in S phase |

Antimicrobial Activity

Naphthalene derivatives have been shown to possess antimicrobial properties. Various studies have reported that compounds with the naphthalene moiety can inhibit the growth of bacteria and fungi. For instance, certain naphthalene-based compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Antioxidant Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Its derivatives have been associated with reduced production of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . Additionally, the antioxidant activity of naphthalene derivatives helps mitigate oxidative stress by scavenging free radicals.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) : Naphthalene derivatives can generate ROS, leading to oxidative stress that may induce apoptosis in cancer cells .

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression and inflammation, such as topoisomerases and phosphodiesterases .

- Cell Cycle Regulation : Studies show that these compounds can arrest the cell cycle at specific phases, particularly G1 and S phases, which is crucial for their anticancer effects .

Case Study on Anticancer Activity

A notable study involved the evaluation of a series of novel naphthalene derivatives for their anticancer properties. The results indicated that specific substitutions on the naphthalene ring significantly enhanced cytotoxicity against various cancer cell lines. For example, compound 6a , a naphthalene derivative, exhibited remarkable cytotoxic activity with minimal toxicity to major organs in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.